molecular formula C8H7N3S B8497646 4-Methylthiopyrido[3,4-d]pyrimidine

4-Methylthiopyrido[3,4-d]pyrimidine

Cat. No.: B8497646
M. Wt: 177.23 g/mol
InChI Key: HALHEEUBMPROHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylthiopyrido[3,4-d]pyrimidine (CAS 51752-73-9) is a high-purity chemical compound supplied for research and development purposes. It features the pyrido[3,4-d]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its potential in kinase inhibitor development . Scientific literature indicates that derivatives based on the pyrido[3,4-d]pyrimidine structure are investigated as potent and selective inhibitors of various kinases. For instance, similar compounds have been explored as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a promising target in oncology research due to its central role in mitosis . Furthermore, structurally related pyrimidine derivatives have demonstrated potential as multi-targeted kinase inhibitors with antiangiogenic properties, targeting pathways such as VEGFR-2 (KDR) . This compound is intended for research use by qualified laboratory professionals. It is strictly for research applications and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use.

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

4-methylsulfanylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H7N3S/c1-12-8-6-2-3-9-4-7(6)10-5-11-8/h2-5H,1H3

InChI Key

HALHEEUBMPROHT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=CN=C2

Origin of Product

United States

Synthetic Methodologies for Methylthio Substituted Pyrido 3,4 D Pyrimidine Derivatives

General Strategies for Pyrido[3,4-d]pyrimidine (B3350098) Core Synthesis

The foundational pyrido[3,4-d]pyrimidine structure is a fused heterocyclic system, and its synthesis can be achieved through several established chemical pathways. These methods often begin with either pre-formed pyridine (B92270) or pyrimidine (B1678525) rings.

The construction of the pyrimidine ring onto a pre-existing pyridine core is a common and effective strategy. This typically involves the cyclocondensation of an ortho-amino-substituted pyridine derivative with a one-carbon or three-carbon fragment. For instance, a general and widely used method for building a pyrimidine ring involves the condensation of a compound containing an amidine, urea, or thiourea (B124793) group with a 1,3-bifunctional three-carbon component. bu.edu.eg

One specific approach involves the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride to form the pyrido[4,3-d]pyrimidine (B1258125) system, a constitutional isomer of the [3,4-d] series. nih.gov A similar logic can be applied to appropriately substituted aminopyridines to yield the pyrido[3,4-d]pyrimidine core. Another key strategy starts from a preformed pyridone ring. The Michael addition of a suitable reactant to the pyridone, followed by cyclization, can yield the desired fused pyrimidine system. nih.gov

Reductive ring cleavage has also been observed, where pyrido[3,4-d]pyrimidin-4(3H)-ones, when treated with lithium aluminium hydride, can undergo cleavage at the 2,3-position to yield 3-amino-4-aminomethylpyridines. rsc.org While this represents a decomposition of the ring, it highlights the reactivity of the core structure.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrido[3,4-d]pyrimidine core, typically after its initial synthesis. nih.gov These reactions allow for the introduction of a wide array of substituents by forming new carbon-carbon or carbon-heteroatom bonds.

Starting from a halogenated pyrido[3,4-d]pyrimidine intermediate, various coupling reactions can be employed:

Suzuki-Miyaura Coupling : This reaction pairs the halo-intermediate with a boronic acid or ester to introduce aryl or heteroaryl groups. nih.govnih.gov

Buchwald-Hartwig Amination : This method is used to form C-N bonds, introducing N-alkyl or N-aryl substituents. nih.gov

Sonogashira Coupling : This reaction allows for the introduction of alkyne groups by coupling the halo-intermediate with a terminal alkyne. nih.gov

Ullmann Condensation : This copper-catalyzed reaction can be used to form C-O, C-S, and C-N bonds, introducing O-aryl, S-aryl, N-alkyl, and N-aryl substituents. nih.gov

These cross-coupling strategies provide extensive chemical diversity, particularly at positions like C4 of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which can be extrapolated to the pyrido[3,4-d]pyrimidine system. nih.gov

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrido[3,4-d]pyrimidines in a single step, which is advantageous for atom economy and reducing waste. nih.govrawdatalibrary.net These reactions combine three or more starting materials in a one-pot synthesis.

For the synthesis of related pyrido[2,3-d]pyrimidines, a well-studied MCR involves the reaction of an arylaldehyde, malononitrile, and an amino-pyrimidine. nih.gov The mechanism proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov Similar strategies have been successfully applied to generate various fused pyrimidine systems, often catalyzed by organo-catalysts or nanocatalysts under green conditions. nih.govrawdatalibrary.netresearchgate.net The versatility of MCRs allows for the assembly of highly substituted pyridopyrimidine scaffolds from simple starting materials. researchgate.net

Targeted Synthesis of Methylthio-Functionalized Pyrido[3,4-d]pyrimidine Intermediates

The introduction of the methylthio group is a critical step in the synthesis of the target compound. This can be achieved by functionalizing a pre-formed heterocyclic core or by using a building block that already contains the methylthio moiety.

A common and pivotal intermediate for further functionalization is a chlorinated version of the methylthio-substituted core. The synthesis of 6-methyl pyrido[3,4-d]pyrimidine derivatives has been reported to proceed through the key intermediate 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine . acs.org

The preparation of such chlorinated intermediates typically involves treating the corresponding pyrido[3,4-d]pyrimidin-4(3H)-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is frequently used for this transformation, converting the oxo group into a chloro group, which can then act as a leaving group in subsequent nucleophilic substitution or cross-coupling reactions. nih.gov For example, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine was synthesized by refluxing the corresponding pyrimidinone with phosphorus oxychloride. nih.gov This standard procedure is widely applicable for generating the necessary halogenated precursors.

Table 1: Examples of Halogenated Pyrido[3,4-d]pyrimidine Intermediates and their Synthesis

IntermediateSynthetic PrecursorReagentReference
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine2-(Methylthio)pyrido[3,4-d]pyrimidin-8-one (Hypothetical)POCl₃ or similar acs.org
4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4(3H)-onePOCl₃ nih.gov
2,4,7-Trichloropyrido[3,2-d]pyrimidinePyrido[3,2-d]pyrimidine-2,4,7-trionePOCl₃ nih.gov

There are two primary strategies for introducing the methylthio (-SCH₃) group onto the pyrido[3,4-d]pyrimidine scaffold.

The first approach involves building the pyrimidine ring with a thione (C=S) group at the desired position, followed by S-methylation. For the synthesis of a related pyrido[4,3-d]pyrimidine, an ortho-amino ester was reacted with ethyl isothiocyanatoacetate to form a thioxopyrimidine. This intermediate was subsequently treated with methyl iodide to afford the final 2-methylthio derivative. clockss.org

The second strategy utilizes a building block that already contains the methylthio group. A versatile reagent for this purpose is ethyl N-[bis(methylthio)methylene]glycinate, which can be condensed with an appropriate aminopyridine to directly form the 2-(methylthio)pyrimidine (B2922345) ring. clockss.org Another approach involves starting with a simple pyrimidine, such as 5-chloro-2-(methylthio)-pyrimidine, which can be synthesized and then used as a building block in a multi-step sequence to construct the fused pyridine ring. google.com In some synthetic routes, the methylthio group is present from an early stage and is later oxidized to a methylsulfonyl (-SO₂CH₃) group. This sulfone is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce further diversity into the molecule. acs.org

Table 2: Summary of Synthetic Strategies for Methylthio Group Incorporation

StrategyKey Reagents/IntermediatesDescriptionReference
Thionation followed by S-methylationEthyl isothiocyanatoacetate; Methyl iodideA thione is first formed on the pyrimidine ring, which is then alkylated with methyl iodide to give the methylthio group. clockss.org
Condensation with a Methylthio-containing ReagentEthyl N-[bis(methylthio)methylene]glycinateDirectly incorporates the methylthio group during the cyclization to form the pyrimidine ring. clockss.org
Use of Methylthio-substituted Building Blocks5-chloro-2-(methylthio)-pyrimidineA pre-functionalized pyrimidine is used as a starting material for the construction of the fused ring system. google.com
Oxidation to Sulfone for Further Reactionm-CPBAThe methylthio group is oxidized to a methylsulfonyl group, which acts as a good leaving group for nucleophilic aromatic substitution. acs.org

Post-Synthetic Functionalization and Derivatization

The presence of the methylthio group, along with other reactive sites, on the pyrido[3,4-d]pyrimidine core allows for a variety of chemical transformations. These reactions are instrumental in building molecular complexity and exploring the structure-activity relationships of this heterocyclic system.

The pyrido[3,4-d]pyrimidine system can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by suitable leaving groups like halogens or a sulfone moiety. Research has shown that chloro-substituted methylthiopyrido[3,4-d]pyrimidines are valuable intermediates for further derivatization. For instance, the treatment of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine with various amines at elevated temperatures leads to the displacement of the chlorine atom, yielding a range of C8-amino substituted sulfide (B99878) compounds. nih.gov

Following the oxidation of the methylthio group to a more labile methylsulfonyl (sulfone) group, this position becomes highly activated for a second nucleophilic substitution. The sulfone group can be displaced by nucleophiles like formamides in the presence of a base such as sodium hydride (NaH) or cesium carbonate. nih.gov This sequential substitution strategy—first at a halogenated position and then at the C2-sulfone position—provides a powerful route to di-substituted pyrido[3,4-d]pyrimidine derivatives. nih.gov The reactivity of the C4 position in related pyridopyrimidine systems towards nucleophiles is a well-established principle, which supports the observed reactivity in these functionalization steps. nih.gov

Table 1: Nucleophilic Substitution Reactions

Starting Material Reagent(s) Product Reference
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine 3-methylazetidine-3-carbonitrile hydrochloride, NMP 3-Methyl-1-(6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-8-yl)azetidine-3-carbonitrile nih.gov

This table is interactive and can be sorted by clicking on the column headers.

The methylthio group at the C2 position of the pyrido[3,4-d]pyrimidine ring is readily oxidized to provide corresponding sulfoxides and sulfones. This transformation is significant as it not only modifies the electronic properties of the scaffold but also converts the sulfur-containing group into a better leaving group for subsequent nucleophilic substitution reactions. nih.gov

A common and effective oxidizing agent used for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The oxidation of 2-methylthio-pyrido[3,4-d]pyrimidine derivatives with m-CPBA efficiently yields the corresponding 2-methylsulfonyl compounds. nih.gov These sulfones are key intermediates, setting the stage for the introduction of various nucleophiles at the C2 position, as described in the previous section. nih.gov The ability to perform this oxidation as a distinct step allows for a controlled, stepwise synthesis of complex derivatives. nih.gov

Table 2: Oxidation of Methylthio Group

Starting Material Reagent(s) Product Reference

This table is interactive and can be sorted by clicking on the column headers.

The introduction of alkyl groups, such as a methyl group, onto the pyridone portion of the pyrido[3,4-d]pyrimidine core has been identified as a critical modification. Specifically, the synthesis of 6-methyl pyrido[3,4-d]pyrimidine derivatives has been shown to be a key strategy in certain medicinal chemistry programs. nih.gov This substitution can be incorporated into the synthetic route starting from a key intermediate like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, which is then elaborated to include the C6-methyl group alongside other functionalizations at the C2 and C8 positions. nih.gov While direct C-H functionalization is a powerful tool for introducing alkyl and aryl groups onto pyridine rings, specific examples for the pyrido[3,4-d]pyrimidine core often involve building the substituted ring system from appropriately chosen precursors. rsc.org

Table 3: Core Substitution Examples

Compound Series Key Feature Starting Intermediate Reference

This table is interactive and can be sorted by clicking on the column headers.

Molecular Design and Quantitative Structure Activity Relationship Qsar Analyses

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate chemical structure with biological activity, enabling the prediction of potency for novel compounds and guiding further synthesis.

For classes of compounds like pyridopyrimidines, various QSAR models have been developed. These typically involve calculating a range of molecular descriptors for a series of compounds with known activities and then using statistical methods to build a predictive equation.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to related pyrido[2,3-d]pyrimidine (B1209978) derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1). ijddd.com These models yielded high conventional r² values (0.920) and cross-validated r²cv (or q²) values (0.884), indicating a robust and predictive model. ijddd.com For other pyrimidine (B1678525) derivatives, models have been built using both multiple linear regression (MLR) and artificial neural networks (ANN). tandfonline.comnih.govresearchgate.net ANN models often show superior performance, with R² values as high as 0.95 to 0.99, demonstrating their power in handling complex, non-linear structure-activity relationships. tandfonline.comnih.govresearchgate.net The predictive power of these models is rigorously tested through cross-validation and external validation with a test set of compounds. tandfonline.com

ScaffoldTargetQSAR MethodModel Performance (r² or q²)Reference
Pyrido[2,3-d]pyrimidinesFGFR13D-QSAR (MFA)r² = 0.920, q² = 0.884 ijddd.com
Pyrazolo[3,4-d]pyrimidinesTgCDPK1CoMFAr² = 0.968, q² = 0.666 rsc.org
Pyrimidine-4,6-diaminesJAK3MLRR² = 0.89 tandfonline.comresearchgate.net
Pyrimidine-4,6-diaminesJAK3ANNR² = 0.95 tandfonline.comresearchgate.net
Furopyrimidine/ThienopyrimidineVEGFR-2ANNR² = 0.998 nih.gov

The contour maps generated from 3D-QSAR models provide a visual representation of how steric (shape and size) and electronic (charge distribution) fields influence biological activity. These maps guide the rational design of new derivatives.

For example, in a study on pyrazolopyrimidine-based inhibitors, computational results from QSAR and docking showed that bulky or electronegative substituents at the R2 position could increase the potency and selectivity for the target kinase (TgCDPK1) over human kinases. rsc.org Similarly, the contour maps for EGFR inhibitors might indicate that a bulky, electron-donating group is favored in a specific region of the binding pocket, while an electron-withdrawing group is disfavored in another. Molecular docking of a potent 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine (B3350098) inhibitor (B30) indicated that an additional hydrogen bond could be formed with a mutant serine residue (Ser797), an electronic interaction crucial for overcoming drug resistance. nih.gov These insights into steric and electronic requirements are invaluable for optimizing lead compounds into clinical candidates.

Ligand Efficiency Metrics in Pyrido[3,4-d]pyrimidine Optimization

In the realm of drug discovery, the optimization of a lead compound is a meticulous process guided by various metrics that assess the quality of a molecule. Among these, ligand efficiency (LE) metrics are paramount as they provide a way to evaluate the binding efficiency of a compound in relation to its size. This is particularly crucial in the development of kinase inhibitors and other therapeutic agents based on the pyrido[3,4-d]pyrimidine scaffold. These metrics help medicinal chemists to focus on developing compounds that have a higher probability of becoming successful drug candidates by ensuring that potency gains are not achieved simply by increasing the molecular size, which can often lead to undesirable pharmacokinetic properties.

The core concept of ligand efficiency is to normalize the potency of a compound, typically the binding affinity (e.g., pIC50 or pKi), by its number of non-hydrogen atoms (heavy atom count, HAC). This allows for a more direct comparison of the binding energy per atom for different molecules. A higher LE value is generally indicative of a more efficient binder and a higher quality starting point for further optimization.

In the context of the pyrido[3,4-d]pyrimidine series, particularly in the development of inhibitors for enzymes such as histone lysine (B10760008) demethylases (KDMs), these metrics have been instrumental. For instance, in the optimization of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as KDM4 and KDM5 inhibitors, a pyrido[3,4-d]pyrimidin-4(3H)-one scaffold was identified as a suitable replacement for a pyridine-4-carboxylate core. acs.org This scaffold demonstrated a highly ligand-efficient inhibition profile against KDM4A and KDM4B. acs.org

The table below presents data for a selection of these pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, illustrating the application of ligand efficiency metrics in their optimization. The data includes the half-maximal inhibitory concentration (IC50) against KDM4A and KDM4B, the calculated pIC50, the heavy atom count (HAC), and the calculated Ligand Efficiency (LE).

pIC50 was calculated as -log10(IC50 in M). LE was calculated as (pIC50 * 1.36) / HAC. For compound 19a, Ki values were used for pKi and subsequent LE calculation.

The data illustrates that while moving from the initial scaffold (compound 58) to more complex, substituted derivatives (e.g., 52e, 53a, and 19a) led to a significant increase in potency (lower IC50/Ki values), the ligand efficiency decreased. acs.orgnih.gov This is a common trend in lead optimization, where the addition of chemical moieties to explore further interactions with the target protein can lead to diminishing returns in terms of binding efficiency per atom. However, these more potent compounds were found to be cell-penetrant, a critical property for in vivo efficacy. nih.gov

The strategic application of these metrics allows for a balanced approach to drug design, ensuring that the final compounds not only exhibit high potency but also maintain favorable physicochemical properties that are often correlated with higher ligand efficiency. While specific data for "4-Methylthiopyrido[3,4-d]pyrimidine" is not extensively available in the public domain, the principles of ligand efficiency-guided optimization are directly applicable to its potential development as a therapeutic agent. The exploration of substitutions at various positions on the pyrido[3,4-d]pyrimidine core, including the 4-position with a methylthio group, would undoubtedly be assessed using these critical efficiency metrics to guide the design of potent and drug-like candidates.

Mechanistic Investigations of Biological Activities

Modulation of Kinase Activity by Pyrido[3,4-d]pyrimidine (B3350098) Derivatives

Derivatives of the pyrido[3,4-d]pyrimidine core have demonstrated significant inhibitory activity against several important protein kinases. The initial discovery and optimization efforts were largely driven by a structure-based hybridization approach, combining features from different known kinase inhibitors to create a novel and potent chemical series. acs.orgcore.ac.uk The 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine building block, in particular, has been instrumental in the synthesis of these targeted inhibitors. core.ac.ukacs.org

Monopolar Spindle Kinase 1 (MPS1), also known as TTK, is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical control mechanism in mitosis. nih.govnih.gov This checkpoint ensures the proper attachment of chromosomes to microtubules before cell division proceeds. core.ac.uk Because many cancer cells exhibit chromosomal instability and are highly dependent on a functional SAC, MPS1 has emerged as an attractive therapeutic target. core.ac.uknih.gov

A series of pyrido[3,4-d]pyrimidine derivatives have been identified as highly potent inhibitors of MPS1. nih.gov Through strategic chemical modifications, researchers have developed compounds with excellent potency in both biochemical and cellular assays, leading to the discovery of clinical candidates like BOS172722. nih.govnih.gov The optimization process aimed to enhance metabolic stability and other drug-like properties while maintaining high affinity for MPS1. acs.orgnih.gov

Table 1: MPS1 Inhibition by Pyrido[3,4-d]pyrimidine Derivatives

CompoundMPS1 IC₅₀ (µM)Cellular P-MPS1 IC₅₀ (nM)Reference
24c0.008< 1 µM acs.org
34h-- acs.org
BOS172722 (36)-- nih.gov
16-- nih.gov

The potent inhibition of MPS1 by pyrido[3,4-d]pyrimidine derivatives is grounded in specific structural interactions within the ATP-binding pocket of the kinase. nih.gov X-ray crystallography studies have provided detailed insights into this binding mode. acs.orgnih.gov The planar pyrido[3,4-d]pyrimidine core fits into the hinge region of the kinase, a common feature for kinase inhibitors. acs.orgnih.gov

Key interactions contributing to the high-affinity binding include:

Hydrophobic Interactions : The 8-position substituent on the pyrido[3,4-d]pyrimidine ring binds to a hydrophobic pocket formed by amino acid residues such as Ile531, Val539, Met671, and Pro673. acs.orgnih.gov

Hydrogen Bonding : Stable hydrogen bonds are formed between the inhibitor and residues G605 and K529 in the MPS1 active site, which is conducive to potent inhibition. nih.gov

Gatekeeper Residue Interaction : The ATP binding pocket of MPS1 contains a methionine residue at the gatekeeper position (Met602), which accommodates the pyrido[3,4-d]pyrimidine scaffold. acs.orgnih.gov

Molecular dynamics simulations have further validated these binding modes, indicating that van der Waals interactions and nonpolar solvation energies are the primary drivers for the favorable binding of these inhibitors to MPS1. nih.gov

A critical aspect of developing kinase inhibitors is ensuring their selectivity to minimize potential side effects from inhibiting other kinases. Pyrido[3,4-d]pyrimidine derivatives have been profiled against large panels of human kinases to assess their selectivity. acs.org

The optimized compound 34h, for instance, demonstrated a high degree of selectivity for MPS1 over other mitotic kinases like Aurora A, Aurora B, and PLK1. acs.org However, at a concentration of 1 µM, it did inhibit a small number of other kinases by more than 80%, including TNK2, JNK1, JNK2, and LRRK. acs.org Follow-up studies showed that compound 34h was still 100-fold and 200-fold more selective for MPS1 over JNK1 and JNK2, respectively. acs.org

Table 2: Kinase Selectivity Profile of Compound 34h

KinaseIC₅₀ (µM)Selectivity (Fold vs. MPS1)Reference
MPS10.0011 (Ki)- acs.org
CDK2>1000 (Ki ratio)>1000 acs.org
JNK10.11~100 acs.org
JNK20.22~200 acs.org
PLK1>100>90,000 acs.org

Cyclin-Dependent Kinase 2 (CDK2) is another key cell cycle kinase, and due to structural homology in the ATP-binding domain, it is often a target for off-target effects of MPS1 inhibitors. nih.gov Consequently, a major goal during the development of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors was to achieve high selectivity against CDK2. core.ac.uk

This selectivity was successfully engineered into the scaffold. The structural basis for the discrimination between MPS1 and CDK2 lies in the differences in their ATP-binding pockets, most notably the gatekeeper residue. acs.orgnih.gov While MPS1 has a smaller methionine (Met602) at this position, CDK2 has a bulkier phenylalanine (Phe80). acs.orgnih.gov This larger residue creates a steric clash with the pyrido[3,4-d]pyrimidine core, particularly when a methyl group is introduced at the 6-position of the ring, thus significantly reducing the binding affinity for CDK2. acs.org This structural difference allowed for the development of compounds with a selectivity ratio of over 1000-fold for MPS1 compared to CDK2. acs.org While other pyrimidine (B1678525) scaffolds like pyrazolo[3,4-d]pyrimidine have been developed as potent CDK2 inhibitors, the pyrido[3,4-d]pyrimidine series was specifically optimized to avoid this target. nih.govnih.gov

While the primary focus for the pyrido[3,4-d]pyrimidine scaffold has been MPS1, derivatives and related heterocyclic systems have shown activity against a range of other kinases.

Tyrosine Kinases : Related pyrazolo[3,4-d]pyrimidine scaffolds have been developed as potent inhibitors of non-receptor tyrosine kinases like c-Src and Abl. unisi.it These compounds are being investigated for their potential in treating various cancers, including glioblastoma and chronic myeloid leukemia. unisi.itnih.gov Some pyrido[3,4-d]pyrimidine derivatives have also been found to inhibit Receptor-Interacting Protein Kinase 3 (RIPK3), a serine/threonine kinase involved in necroptosis. nih.gov

Phosphoinositide 3-kinase (PI3K) : The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival. nih.gov While pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-d]pyrimidine derivatives have been identified as dual PI3K/mTOR inhibitors, this activity is less characterized for the pyrido[3,4-d]pyrimidine core itself. nih.govnih.gov

p38-α Mitogen-Activated Protein Kinase : p38-α is a kinase involved in inflammatory responses. Inhibitors based on a 3,4-dihydropyrido[4,3-d]pyrimidin-2-one platform, a scaffold related to pyrido[3,4-d]pyrimidine, have been synthesized and shown to be potent against p38-α. nih.gov

PIM-1 Kinase : PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it a target for cancer therapy. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized that show potent, nanomolar inhibition of PIM-1 kinase. rsc.orgrsc.org

Inhibition of Monopolar Spindle Kinase 1 (MPS1)

Cellular Response Pathways Altered by Pyrido[3,4-d]pyrimidine Derivatives

The inhibition of specific kinases by pyrido[3,4-d]pyrimidine derivatives triggers distinct cellular responses.

The most well-documented response is linked to MPS1 inhibition. By disrupting the spindle assembly checkpoint, these inhibitors cause mitotic errors in rapidly dividing cells. acs.orgcore.ac.uk This leads to potent growth inhibition across a range of cancer cell lines while having a significantly lesser effect on non-transformed cells. acs.org This targeted disruption of mitosis ultimately induces cell death in aneuploid cancer cells that are highly dependent on MPS1 for survival. nih.govnih.gov

For related pyrimidine scaffolds targeting other kinases, different cellular outcomes are observed. For example:

Pyrazolo[3,4-d]pyrimidine derivatives that inhibit EGFR tyrosine kinase can induce cell cycle arrest in the S phase and promote apoptosis. nih.gov

Inhibition of PIM-1 kinase by pyrido[2,3-d]pyrimidine derivatives leads to the activation of apoptosis and arrests the cell cycle in the G1 phase in breast cancer cells. rsc.org

Inhibition of RIPK3 by pyrido[3,4-d]pyrimidine derivatives can suppress necroptosis, a form of programmed cell death, and has been shown to downregulate inflammation-related cell migration. nih.gov

Src tyrosine kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core have been shown to induce oxidative stress, DNA damage, and senescence, ultimately leading to necrosis in glioblastoma cells. nih.gov

Apoptosis Induction Mechanisms

While direct studies on apoptosis induction by 4-methylthiopyrido[3,4-d]pyrimidine are limited, research on analogous structures provides insight into this potential mechanism. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar fused pyrimidine ring system, have been shown to induce apoptosis. nih.gov Cellular mechanistic studies on MV-4-11 cells with lead thieno[2,3-d]pyrimidine compounds revealed they can down-regulate anti-apoptotic proteins like Mcl-1 and induce apoptosis. nih.gov Similarly, studies on pyrrolo[2,3-d]pyrimidines, another related scaffold, demonstrated that certain derivatives induce apoptosis through the intrinsic pathway, as confirmed by Western blot analysis of apoptosis markers. nih.gov One such derivative caused cell cycle arrest in the G0/G1 phase and induced late apoptosis in A549 lung cancer cells. nih.gov Although these compounds are not exact structural matches, their ability to trigger programmed cell death suggests that the broader pyrimidine-fused heterocyclic family, including pyrido[3,4-d]pyrimidines, may share this capability.

Cell Cycle Regulation and Arrest

A primary mechanism of action for pyrido[3,4-d]pyrimidine derivatives is the inhibition of Monopolar Spindle 1 (MPS1) kinase. acs.orgnih.govnih.gov MPS1 is a crucial component of the spindle assembly checkpoint, a critical control system in mitosis that ensures the proper segregation of chromosomes. nih.govcore.ac.uk By inhibiting MPS1, these compounds interfere with the transition from metaphase to anaphase, a process on which chromosomally unstable cancer cells are particularly dependent. core.ac.uk This targeted disruption of the cell cycle makes MPS1 an attractive target for cancer therapy. nih.govnih.gov

The pyrido[3,4-d]pyrimidine scaffold binds to the hinge region of the MPS1 kinase. acs.org Molecular dynamics simulations have shown that these inhibitors interact with key residues such as I531, V539, M602, C604, and G605, primarily through van der Waals forces and hydrogen bonds, leading to a stable complex that blocks the kinase's function. nih.gov The potent inhibition of MPS1 translates to observable effects at the cellular level, including the modulation of pharmacodynamic biomarkers. nih.gov This targeted action on a key cell cycle kinase highlights a significant mechanism for the anti-proliferative effects of this class of compounds. nih.gov

Modulation of Cell Proliferation and Metastasis

The inhibition of MPS1 by pyrido[3,4-d]pyrimidine derivatives directly impacts cell proliferation. nih.gov Overexpression of MPS1 is linked to the progression of various cancers, and reducing its activity severely curtails the viability of human cancer cells. nih.gov A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and screened against the National Cancer Institute's 60 human cancer cell line panel (NCI 60). nih.gov Several of these compounds exhibited highly selective inhibitory effects against the growth of specific breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) cell lines. nih.gov

Furthermore, some pyrido[3,4-d]pyrimidine derivatives have been identified as antagonists of the human chemokine receptor CXCR2. nih.gov CXCR2 and its activating chemokines are known to stimulate the migration, survival, and proliferation of microvascular endothelial cells, a key step in angiogenesis which is essential for tumor growth and metastasis. nih.gov By blocking this receptor, these compounds can potentially inhibit the formation of new blood vessels required for tumor expansion. nih.gov

Other Pharmacological Mechanisms of Action

Anticytokinin Activity

While direct evidence for the anticytokinin activity of this compound is not available, studies on the closely related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated this mechanism. nih.gov Specifically, 4-substituted-2-methylthiopyrrolo[2,3-d]pyrimidines were identified as potent anticytokinins in tobacco callus bioassays. nih.gov These compounds inhibited growth promoted by cytokinins, and this inhibition was reversible, suggesting competitive antagonism at a cytokinin receptor site. nih.gov This activity on a related scaffold suggests a potential, though unconfirmed, avenue of investigation for pyrido[3,4-d]pyrimidine derivatives.

DNA Intercalation

There is currently no direct scientific literature available that identifies DNA intercalation as a mechanism of action for this compound or its close structural analogs.

Dihydrofolate Reductase (DHFR) Inhibition

The pyrido-pyrimidine framework is a known scaffold for inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and amino acids. While research has not focused specifically on the [3,4-d] isomer, significant work has been done on the related pyrido[3,2-d]pyrimidine (B1256433) and pyrido[2,3-d]pyrimidine isomers. nih.govnih.gov

Derivatives of 2,4-diaminopyrido[3,2-d]pyrimidine have been synthesized and tested as inhibitors of DHFR from various sources, including pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii. nih.govacs.org For example, 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine showed potent inhibition of P. carinii DHFR with an IC50 of 0.022 µM. nih.gov Another analog, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine, was a potent inhibitor of T. gondii DHFR with an IC50 of 0.0047 µM. nih.gov Structure-activity relationship studies indicate that scaffold selection is crucial, with the pyrido[3,2-d]pyrimidine scaffold showing improved potency and selectivity for pathogenic DHFR over human DHFR compared to the pyrido[2,3-d]pyrimidine isomer. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a 4-methylthiopyrido[3,4-d]pyrimidine derivative, and its protein target. These methods provide critical insights into the binding mechanisms that underpin biological activity.

Molecular modeling has been successfully employed to understand the binding modes of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, particularly within the ATP-binding pocket of kinases like Monopolar Spindle 1 (MPS1). nih.govnih.gov Docking studies, often validated by X-ray crystallography, reveal a consistent binding pattern for this class of compounds. nih.govacs.org

Key interactions for a representative pyrido[3,4-d]pyrimidine inhibitor (Compound 36, a 6-methyl derivative) within the MPS1 kinase active site were elucidated through these computational and crystallographic methods. nih.govacs.org The binding is characterized by:

Hinge Binding: The pyrido[3,4-d]pyrimidine scaffold binds to the kinase hinge region. nih.gov

Hydrophobic Interactions: Substituents on the core scaffold engage in significant van der Waals and hydrophobic interactions with surrounding residues. For example, a neopentyl chain, often attached at the 8-position, binds to a hydrophobic pocket created by a reordering of the MPS1 activation loop. acs.org

Gatekeeper Residue Interaction: A methyl group at the 6-position of the scaffold is located near the side chain of the gatekeeper residue, Met602. nih.govacs.org

These predictive models are crucial for structure-activity relationship (SAR) studies, allowing researchers to rationalize why certain substituents enhance potency. acs.org For example, docking studies helped explain why a 3,3-dimethylazetidine (B189357) substituent maintained potent inhibition by mimicking the hydrophobic contacts of a neopentyl chain, whereas a 2,2-dimethylazetidine (B3375242) moiety with a different shape did not. acs.org

Table 1: Predicted Binding Interactions of a Pyrido[3,4-d]pyrimidine Analog with MPS1 Kinase
Compound MoietyInteraction TypeInteracting Protein Residue(s)Reference
Pyrido[3,4-d]pyrimidine ScaffoldHydrogen BondG605 (Hinge Region) nih.gov
6-Methyl GroupHydrophobic InteractionMet602 (Gatekeeper) nih.govacs.org
Neopentyl Amine SubstituentHydrophobic InteractionHydrophobic Pocket (Activation Loop) acs.org
General ScaffoldVan der Waals / NonpolarI531, V539, C604, N606, I607, L654, I663, P673 nih.gov

Computational simulations are pivotal in mapping the topology of the receptor's active site. For pyrido[3,4-d]pyrimidine inhibitors targeting kinases, these studies have defined the key topographical features of the ATP-binding pocket that accommodate the ligand. The binding site is generally characterized by a hinge region for hydrogen bonding, a hydrophobic pocket for affinity, and a selectivity pocket. nih.govacs.org

Molecular dynamics simulations have shown that the binding of these inhibitors relies heavily on van der Waals interactions and favorable nonpolar solvation energies. nih.gov The consistent interaction of various analogs with a common set of residues (including I531, V539, M602, C604, and others in MPS1) helps to build a reliable map of the receptor site's topology. nih.gov Furthermore, these models can reveal how the protein structure adapts upon ligand binding, such as the reordering of the activation loop to create a specific hydrophobic pocket that is critical for the activity of certain derivatives. acs.org Such detailed topological understanding is invaluable for designing new compounds with improved shape complementarity and, consequently, higher affinity and selectivity. nih.gov

Quantum Chemical Calculations (e.g., DFT for electronic properties)

Quantum chemical calculations provide deep insights into the electronic structure of molecules, which governs their reactivity and intrinsic properties.

For the pyrido[3,4-d]pyrimidine scaffold, understanding the electronic properties is key to predicting its behavior. One crucial aspect is the compound's basicity, which affects its charge state at physiological pH and, consequently, its interactions with targets, cell permeability, and potential for hERG inhibition. nih.govacs.org

To identify the most basic center in the molecule, computational tools like MoKa, which perform quantum chemical calculations, have been utilized. nih.govacs.org For the pyrido[3,4-d]pyrimidine core, these calculations predicted that the nitrogen atom of the pyridine (B92270) ring is by far the most basic atom. nih.govacs.org This finding is significant because it indicates the scaffold is only weakly basic, avoiding the risks associated with a permanent positive charge while still allowing for salt formation if needed. nih.govacs.org Methods like Density Functional Theory (DFT) are commonly used for such analyses, providing detailed information on electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps, which collectively inform the molecule's reactivity and potential sites for metabolic attack. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties

Predicting the ADME properties of drug candidates early in the discovery process is essential to avoid costly late-stage failures. In silico models are frequently used to profile compounds like this compound and its analogs.

A significant challenge identified for early pyrido[3,4-d]pyrimidine inhibitors was their rapid metabolism and high turnover in human liver microsomes (HLM), indicating poor metabolic stability. nih.govacs.org Initial investigations failed to pinpoint a consistent site of metabolism, and simply lowering lipophilicity did not solve the problem. nih.govacs.org

A key breakthrough came from the observation that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved HLM stability. nih.govacs.org Metabolite identification studies suggested this modification suppressed metabolism at a distant part of the molecule, likely by sterically blocking the preferred orientation for recognition and binding by cytochrome P450 enzymes. nih.govacs.org

In other studies on related pyrido[3,4-d]pyrimidin-4(3H)-one scaffolds, in silico and in vitro methods identified the C2-position as a primary site of oxidation by aldehyde oxidase (AO), another major drug-metabolizing enzyme. nih.gov This liability led to high in vivo clearance. nih.gov Computational modeling supported the experimental finding that substituting the C2-position could block this metabolic pathway, thereby enhancing stability. nih.gov These examples highlight how in silico predictions, combined with experimental data, can effectively guide the structural modification of the pyrido[3,4-d]pyrimidine scaffold to overcome metabolic instability.

Table 2: Metabolic Profile of Pyrido[3,4-d]pyrimidine Derivatives
ScaffoldObservationComputational Insight/StrategyReference
Pyrido[3,4-d]pyrimidine (des-methyl)Rapid turnover in human liver microsomes (HLM).Introduction of a methyl group at the 6-position sterically hinders P450 recognition. nih.govacs.org
Pyrido[3,4-d]pyrimidin-4(3H)-oneHigh clearance due to aldehyde oxidase (AO) metabolism.Molecular modeling and LC-MS identified the C2-position as the oxidation site; C2-substitution blocks AO metabolism. nih.gov
Pyrido[4,3-d]pyrimidine (B1258125) AnalogsMetabolically stable in human intestinal microsomes.Aliphatic chains and methoxy (B1213986) groups were predicted as susceptible sites for hepatic metabolism. nih.gov

Comparative and Advanced Pyridopyrimidine Research

Comparison of Pyrido[3,4-d]pyrimidine (B3350098) with Other Pyridopyrimidine Isomers (e.g., [2,3-d], [3,2-d], [4,3-d])

The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring can result in four distinct structural isomers: pyrido[2,3-d]pyrimidine (B1209978), pyrido[3,2-d]pyrimidine (B1256433), pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine (B1258125). ontosight.ainih.gov The position of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic distribution, physicochemical properties, and, consequently, its biological activity and therapeutic targets. ontosight.ainih.gov

Each isomeric scaffold has been explored as a template for the development of various therapeutic agents, with a notable emphasis on kinase inhibitors. ontosight.ai Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. rsc.org The subtle structural differences among the pyridopyrimidine isomers allow for differential interactions with the ATP-binding pocket of various kinases, leading to distinct selectivity profiles. ontosight.ai

Below is a comparative overview of the therapeutic applications of these isomers:

IsomerKey Therapeutic TargetsExamples of Investigated Compounds and Their Applications
Pyrido[2,3-d]pyrimidine Dihydrofolate Reductase (DHFR), Tyrosine Kinases (e.g., Abl, FGFR), CDKs, p38 MAP Kinase. ontosight.ainih.govPiritrexim: A DHFR inhibitor with anticancer properties. ontosight.aiPalbociclib (Ibrance®): A CDK4/6 inhibitor approved for the treatment of certain types of breast cancer. ontosight.aiDilmapimod: A p38 MAP kinase inhibitor investigated for its anti-inflammatory potential. ontosight.ainih.gov
Pyrido[3,2-d]pyrimidine Phosphoinositide 3-kinase (PI3K). ontosight.aiSeletalisib: A selective PI3Kδ inhibitor that has been studied for the treatment of Sjögren's Syndrome. ontosight.ai Some derivatives have also been investigated as dual PI3Kα/mTOR inhibitors. researchgate.net
Pyrido[3,4-d]pyrimidine HER family kinases. ontosight.aiTarloxotinib: A hypoxia-activated prodrug designed to target all members of the HER family of kinases, with applications in non-small cell lung cancer (NSCLC). ontosight.ainih.gov
Pyrido[4,3-d]pyrimidine Kinases (general). acs.orgnih.govTrametinib (Mekinist®): A MEK inhibitor used in the treatment of melanoma and other cancers. ontosight.ainih.gov

This table is for informational purposes and is based on available research findings. It does not constitute medical advice.

The diverse therapeutic landscape of pyridopyrimidine isomers underscores the profound impact of nitrogen atom placement on the biological activity of the scaffold. This structural diversity provides medicinal chemists with a rich platform for the rational design of targeted therapies.

Analogous Heterocyclic Scaffolds and Their Therapeutic Relevance

The exploration of bioisosteric replacements for the pyridopyrimidine core has led to the discovery of several analogous heterocyclic scaffolds with significant therapeutic potential. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. u-strasbg.fr This strategy is often employed to improve potency, selectivity, or pharmacokinetic properties.

Several heterocyclic systems have been investigated as analogs of pyridopyrimidines, including:

Pyrazolopyrimidines: These compounds, which feature a pyrazole (B372694) ring fused to a pyrimidine ring, have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai They are recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of various protein kinases, such as CK2, EGFR, and Pim-1, making them promising candidates for cancer therapy. nih.gov

Thienopyrimidines: The replacement of the pyridine ring with a thiophene (B33073) ring gives rise to thienopyrimidines. These analogs have been investigated for a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anticancer effects. ontosight.ainih.govresearchgate.net For example, thieno[2,3-d]pyrimidine (B153573) derivatives have shown potential as inhibitors of falcipain-2, a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum. nih.gov

Furopyrimidines: In these analogs, a furan (B31954) ring is fused to the pyrimidine ring. Furo[2,3-d]pyrimidines are considered bioisosteres of purines and have been explored for their potential as anticancer agents through the inhibition of various protein kinases. researchgate.net

The therapeutic relevance of these analogous scaffolds highlights a common theme in medicinal chemistry: the core heterocyclic structure serves as a crucial determinant of biological activity, and subtle modifications, such as the replacement of one heteroatom-containing ring with another, can lead to significant changes in therapeutic applications.

Strategies for Enhancing Selectivity and Potency

A primary challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase over the vast landscape of the human kinome, which comprises over 500 members. digitellinc.com Off-target effects can lead to toxicity and limit the therapeutic window of a drug. mdpi.com Consequently, various innovative strategies have been developed to enhance the selectivity and potency of kinase inhibitors, including those based on the pyridopyrimidine scaffold.

Key Strategies to Enhance Selectivity and Potency:

Allosteric Modulation: Instead of targeting the highly conserved ATP-binding site (orthosteric site), allosteric inhibitors bind to less conserved sites on the kinase. nih.govelifesciences.orgimrpress.com This binding event induces a conformational change that inactivates the enzyme. acs.orgnih.gov Because allosteric sites are more diverse across the kinome, inhibitors targeting these sites often exhibit greater selectivity. nih.gov Trametinib, a derivative of the pyrido[4,3-d]pyrimidine scaffold, is an example of an approved allosteric inhibitor. nih.gov

Covalent Inhibition: This strategy involves the design of inhibitors that form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within or near the active site of the target kinase. rsc.orgdigitellinc.comrsc.org This irreversible binding can lead to prolonged target engagement and high potency. rsc.org The selectivity of covalent inhibitors is often derived from targeting non-conserved cysteine residues that are present in the desired kinase but absent in many others. tandfonline.comnih.gov

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for identifying novel and selective kinase inhibitors. nih.govnih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target kinase. nih.gov These initial hits, although often weak, can then be optimized and linked together to generate more potent and selective lead compounds. biorxiv.orgtechnologynetworks.com This method allows for a more efficient exploration of the chemical space and can reveal unique binding interactions that can be exploited for selectivity. nih.gov

Exploiting Atropisomerism: Atropisomers are stereoisomers that arise from restricted rotation around a single bond. nih.govsdsu.edu In some kinase inhibitors, different atropisomers can exhibit distinct binding affinities and selectivity profiles for different kinases. nih.govacs.org By synthesizing and isolating stable atropisomers, it is possible to develop highly selective inhibitors where one isomer is active against the desired target while the other is inactive or targets different kinases, thereby reducing off-target effects. sdsu.edunih.govgoogle.com This approach has been successfully applied to pyrrolopyrimidine-based kinase inhibitors to enhance their target selectivity. tandfonline.com

Structure-Based Drug Design (SBDD): Advances in X-ray crystallography and computational modeling allow for the detailed visualization of how inhibitors bind to their target kinases. researchgate.net This structural information is invaluable for the rational design of new inhibitors with improved potency and selectivity. By understanding the specific interactions between an inhibitor and the amino acid residues in the binding pocket, medicinal chemists can make targeted modifications to the inhibitor's structure to enhance its binding affinity and exploit unique features of the target kinase. nih.gov

Perspectives and Emerging Research Avenues

Innovations in Synthetic Methodology for Pyridopyrimidine Analogues

The synthesis of the pyrido[3,4-d]pyrimidine (B3350098) core and its derivatives has been an area of active research, with a focus on efficiency and diversity. A common strategy for introducing substituents at the C4 position, such as the methylthio group, involves the initial preparation of a 4-chloropyrido[3,4-d]pyrimidine (B156109) intermediate. nih.gov This key intermediate is reactive towards nucleophilic substitution, allowing for the introduction of various functionalities, including the methylthio group via reaction with sodium thiomethoxide.

Recent innovations in synthetic organic chemistry are poised to further streamline the production of these analogues. These include:

Palladium-catalyzed cross-coupling reactions: These methods offer a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at various positions on the pyridopyrimidine ring with high selectivity and yield. nih.gov

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives. researchgate.net

Flow chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product purity.

Use of nanocatalysts: Nanoparticle-based catalysts can offer high efficiency, selectivity, and reusability in the synthesis of complex heterocyclic systems.

These advanced synthetic methods are not only applicable to the synthesis of 4-Methylthiopyrido[3,4-d]pyrimidine but also facilitate the rapid generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Discovery of Novel Biological Targets for Therapeutic Intervention

Pyridopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The this compound scaffold, by virtue of its structural similarity to known kinase inhibitors, is a promising candidate for targeting a range of kinases.

Potential Biological Targets for Pyrido[3,4-d]pyrimidine Analogues Therapeutic Area Rationale for Targeting
Monopolar Spindle 1 (MPS1) Kinase CancerMPS1 is a key regulator of the spindle assembly checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells. nih.gov
Phosphoinositide 3-kinases (PI3Ks) CancerThe PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. nih.gov
Mammalian Target of Rapamycin (mTOR) CancermTOR is a central regulator of cell growth and metabolism and is a key target in cancer therapy. nih.gov
Chemokine Receptor CXCR2 Inflammatory DiseasesCXCR2 is involved in the recruitment of neutrophils to sites of inflammation, and its antagonism can be beneficial in inflammatory conditions. nih.gov
Histone Lysine (B10760008) Demethylases (KDMs) CancerKDMs are epigenetic modifiers that play a role in gene regulation and are implicated in cancer development and progression. acs.org
Epidermal Growth Factor Receptor (EGFR) CancerEGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. researchgate.net

The methylthio group at the C4 position can influence the binding affinity and selectivity of the compound for different kinase targets. The sulfur atom can participate in various non-covalent interactions within the ATP-binding pocket of kinases, potentially enhancing potency and modulating the selectivity profile. The discovery of novel biological targets for this compound and its analogues will likely be driven by broad screening against panels of kinases and other enzyme families, as well as by hypothesis-driven approaches based on the structural biology of potential targets.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental approaches is accelerating the drug discovery process for pyridopyrimidine analogues.

Computational Techniques:

Molecular Docking: This technique is widely used to predict the binding mode of small molecules within the active site of a protein target. For this compound, docking studies can help to understand how the methylthio group interacts with amino acid residues in the kinase hinge region and other parts of the ATP-binding pocket. researchgate.net This information is invaluable for guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding interactions and the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of pyridopyrimidine analogues with their biological activity, enabling the prediction of the activity of novel compounds.

Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target, facilitating the identification of initial hits.

X-ray Crystallography: Determining the crystal structure of a target protein in complex with an inhibitor like this compound provides a detailed, atomic-level view of the binding interactions, which is crucial for structure-based drug design. nih.gov

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of ligand-protein interactions.

The integration of these techniques allows for a more rational and efficient approach to lead optimization, reducing the time and cost associated with the development of new therapeutic agents.

Preclinical Investigations and Translational Research Paradigms

The preclinical development of promising pyridopyrimidine analogues involves a series of in vitro and in vivo studies to assess their therapeutic potential.

In Vitro Studies:

Cell-based Assays: The anti-proliferative activity of compounds is evaluated against various cancer cell lines to determine their potency and selectivity. For instance, studies have shown that certain pyrido[3,4-d]pyrimidine derivatives exhibit potent activity against gastric cancer cell lines like MGC803. researchgate.net

Mechanism of Action Studies: Experiments are conducted to confirm the on-target activity of the compound within cells, such as measuring the inhibition of phosphorylation of downstream substrates of the target kinase.

ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are assessed to predict its pharmacokinetic behavior and potential liabilities in vivo. Studies on related pyridopyrimidine scaffolds have highlighted the importance of metabolic stability and the potential for metabolism at various sites on the molecule. nih.govnih.gov

In Vivo Studies:

Xenograft Models: The in vivo efficacy of lead compounds is often evaluated in animal models, such as mice bearing human tumor xenografts, to assess their ability to inhibit tumor growth.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies determine the concentration of the drug in the body over time and its effect on the biological target, respectively, providing crucial information for determining the optimal dosing regimen.

Toxicology Studies: Comprehensive toxicology studies are conducted to identify any potential adverse effects of the compound before it can be considered for clinical trials.

The translational research paradigm for compounds like this compound involves a continuous feedback loop between preclinical findings and clinical observations. Biomarkers that can predict patient response to a particular inhibitor are also a key area of investigation to enable personalized medicine approaches.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing methylthio groups into pyrido[3,4-d]pyrimidine scaffolds?

  • Answer : The Suzuki-Miyaura cross-coupling reaction is widely used for functionalizing pyrido[3,4-d]pyrimidine cores. For example, arylboronic acids (e.g., 4-chlorophenylboronic acid) can be coupled to halogenated intermediates under palladium catalysis, followed by purification via flash column chromatography and preparative RP-HPLC . Sodium carbonate is commonly employed as a base to optimize coupling efficiency. This method yields derivatives with substituents at specific positions, enabling systematic structure-activity relationship (SAR) studies.

Q. How are NMR and HRMS utilized in characterizing 4-methylthiopyrido[3,4-d]pyrimidine derivatives?

  • Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy are critical for confirming regiochemistry and substituent integration. For instance, coupling constants (e.g., J=4.7HzJ = 4.7 \, \text{Hz} for H-1') and chemical shifts (e.g., δ 8.30 ppm for aromatic protons) validate structural motifs . High-resolution mass spectrometry (HRMS) provides exact molecular weights (e.g., [M+H]+^+ = 369.1241 for C17_{17}H17_{17}N6_6O4_4), ensuring synthetic accuracy .

Q. What in vitro assays are recommended for assessing the anti-parasitic activity of this compound derivatives?

  • Answer : β-galactosidase-based assays using T. cruzi Tulahuen CL2 strain-infected MRC-5SV2 cells are standard. Parasite burden is quantified via colorimetric CPRG (chlorophenol red-β-D-galactopyranoside) hydrolysis, with IC50_{50} values calculated from dose-response curves . Cytotoxicity is evaluated in human fibroblasts (MRC-5) and primary mouse macrophages (PMM) using resazurin fluorescence, yielding selectivity indices (SI = CC50_{50}/IC50_{50}) .

Advanced Research Questions

Q. How does the introduction of a methylthio group at specific positions influence anti-parasitic activity?

  • Answer : Substituent effects are position-dependent. For example, 7-position modifications (e.g., 4-chlorophenyl in compound 44) enhance T. cruzi inhibition (IC50_{50} = 0.32 µM) by 50-fold compared to unsubstituted analogs, likely due to improved target binding or metabolic stability . Conversely, 3’-hydroxy removal reduces activity 2–3×, highlighting the importance of ribose moiety interactions . Methylthio groups may alter lipophilicity and electron distribution, affecting membrane permeability and enzyme inhibition.

Q. What strategies mitigate metabolic instability in methylthio-substituted pyrido[3,4-d]pyrimidines during preclinical development?

  • Answer : Metabolic stability assays using liver microsomes (e.g., mouse and human S9 fractions) identify vulnerable sites. Compound 44 retained 100% integrity after 60 minutes, attributed to steric shielding of the methylthio group and resistance to CYP450/UGT-mediated metabolism . Deuterium incorporation or fluorination at labile positions can further enhance stability.

Q. What in vivo models evaluate the efficacy of this compound against neglected tropical diseases?

  • Answer : Acute Chagas disease models in Swiss mice (18–20 g) infected with 10410^4 blood trypomastigotes are standard. Oral administration (e.g., 25 mg/kg/day for 5 days) reduces parasitemia by 99% and improves survival (83% vs. untreated controls) . Pharmacokinetic parameters (e.g., AUC, t1/2t_{1/2}) are validated via LC-MS/MS of plasma and tissue samples.

Q. How does the methylthio group affect kinase inhibition mechanisms?

  • Answer : Molecular docking and kinetic assays reveal that methylthio groups enhance hydrophobic interactions with ATP-binding pockets. For example, pyrazolo[3,4-d]pyrimidines with methylthio substitutions show nanomolar IC50_{50} against CDK2 and EGFR-TK, disrupting cell proliferation pathways . Competitive binding assays (e.g., with 32^{32}P-ATP) confirm reversible inhibition modes.

Q. What computational methods support the design of this compound-based inhibitors?

  • Answer : Density functional theory (DFT) optimizes reaction pathways for green synthesis (e.g., solvent-free conditions) . Molecular dynamics simulations (e.g., GROMACS) predict binding affinities and solvation effects, while QSAR models correlate substituent electronegativity with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.